7-(Thiophen-2-yl)-1,4-thiazepane-1,1-dioxide hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of thiophene derivatives typically involves modifications of known methods to introduce various functional groups onto the thiophene ring. For instance, the paper on the synthesis and crystal structure of a thieno-[3,2-b]benzothiazine derivative describes the formation of an intramolecular hydrogen bond in the molecule, which could be a relevant consideration in the synthesis of 7-(Thiophen-2-yl)-1,4-thiazepane-1,1-dioxide hydrochloride . Although the exact synthesis of the compound is not detailed, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of thiophene derivatives is crucial in determining their chemical and biological properties. The X-ray crystal structure analysis of a related compound shows that the thiophene ring can adopt a co-planar conformation, which is stabilized by intramolecular hydrogen bonding . This information suggests that this compound may also exhibit specific conformational features that could influence its reactivity and interactions with biological targets.
Chemical Reactions Analysis
Thiophene derivatives undergo various chemical reactions, including nitration, bromination, acetylation, and nucleophilic displacement, often yielding substituted compounds at the 2-position of the thiophene ring . The reactivity of the this compound could be inferred from these reactions, suggesting that it may also be amenable to functional group modifications through similar chemical transformations.
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not directly reported, the properties of related thiophene compounds can provide some context. For example, the presence of intramolecular hydrogen bonds can affect the compound's solubility and stability . Additionally, the introduction of different substituents on the thiophene ring can significantly alter the compound's electronic properties and reactivity . These insights can be used to hypothesize the properties of the compound , although experimental data would be required for confirmation.
Scientific Research Applications
Facile Synthesis and Characterization :
- "7-(Thiophene-2-yl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine" was synthesized via a one-pot double condensation reaction. This compound shows the potential for facile synthesis and structural versatility, indicating its use in developing new chemical entities (Ahumada et al., 2016).
Diversity in Chemical Library Generation :
- Research on "3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride" demonstrates its utility in generating a diverse library of compounds through various alkylation and ring closure reactions. This highlights its role in expanding chemical libraries for potential pharmaceutical applications (Roman, 2013).
Potential in Antimycobacterial Agents :
- A study on "2-(Thiophen-2-yl)dihydroquinolines" reveals their synthesis and potential as inhibitors of Mycobacterium tuberculosis, indicating a pathway for developing new antitubercular agents (Marvadi et al., 2019).
Anticancer Agent Development :
- Research on "7-(5-((substituted - amino)-methyl)-thiophen-2-yl)-spiro-[chroman-2,4'-piperidin]-4-one hydrochloride analogues" shows potential for anticancer applications. These compounds have shown promising results against human breast cancer cell lines, suggesting their utility in cancer treatment (Chitti et al., 2021).
Optoelectronic Properties :
- A study on "thiophene 1,1-dioxides" explores the tuning of their optoelectronic properties, which could have applications in materials science and electronic device fabrication (Tsai et al., 2013).
Antiviral Evaluations :
- Research involving "[3-(4-chlorophenyl)oxiranyl]thiophen-2-yl-propanone" and its derivatives highlights their potential in antiviral evaluations, indicating a role in developing new antiviral drugs (Sayed & Ali, 2007).
Mechanism of Action
Target of Action
Thiophene derivatives, which this compound is a part of, have been reported to possess a wide range of therapeutic properties . They are known to interact with various biological targets such as kinases, estrogen receptors, and microbial proteins .
Mode of Action
Thiophene derivatives are known to exhibit their effects through various mechanisms, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities .
Biochemical Pathways
Thiophene derivatives are known to interact with a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
A related compound, methiopropamine, has been reported to be rapidly distributed to the blood and brain after injection in mice, with a pharmacokinetic profile similar to that of methamphetamine .
Result of Action
Thiophene derivatives are known to exhibit a wide range of biological and physiological functions .
Action Environment
The stability and efficacy of related compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Safety and Hazards
Future Directions
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The future research directions could involve the synthesis of new thiophene derivatives and the exploration of their potential biological activities.
properties
IUPAC Name |
7-thiophen-2-yl-1,4-thiazepane 1,1-dioxide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S2.ClH/c11-14(12)7-5-10-4-3-9(14)8-2-1-6-13-8;/h1-2,6,9-10H,3-5,7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHYKMLXPHRBKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCS(=O)(=O)C1C2=CC=CS2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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